
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. Techniques such as thermal analysis, spectroscopy, and chromatography might be used .Aplicaciones Científicas De Investigación
Molecular-Electronic Structures and Supramolecular Aggregation
The molecules of certain derivatives, including those similar to (E)-3-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one, exhibit polarized molecular–electronic structures and form various supramolecular aggregates. These structures are characterized by intramolecular hydrogen bonds and can form simple chains or sheets based on the specific substituents and crystallization conditions, demonstrating the potential for designing molecular materials with tailored properties (Low et al., 2004).
Cytotoxic Neolignans and Potential Anticancer Applications
Research on related compounds has identified new neolignans with significant cytotoxic effects against cancer cell lines. These findings suggest that compounds structurally related to (E)-3-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one may have potential as anticancer agents, particularly through inducing apoptosis via the mitochondrial pathway (Ma et al., 2017).
Chemical Synthesis and Reactions
The compound and its derivatives serve as key intermediates in various chemical reactions, including the formation of different polymorphs and crystalline structures. These reactions highlight the compound's utility in synthetic organic chemistry, especially in creating materials with specific molecular architectures (Yavari et al., 2006).
Structural Characterization and Computational Studies
Structural and computational studies of (E)-3-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one derivatives have been conducted to understand their molecular geometry, electronic properties, and potential applications in biological systems. These studies include X-ray crystallography, DFT calculations, and analysis of intermolecular interactions, providing insights into their potential utility in medicinal chemistry and material science (Jayaraj & Desikan, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-2-20-15-7-5-14(6-8-15)16(19)9-3-13-4-10-17-18(11-13)22-12-21-17/h3-11H,2,12H2,1H3/b9-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDQLZHFYWPQGC-YCRREMRBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

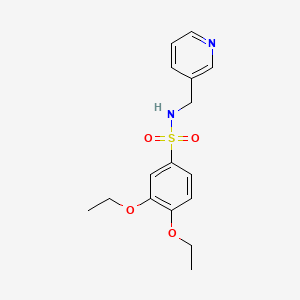
![N-[2-(4,5-Dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2395479.png)

![4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride](/img/structure/B2395484.png)
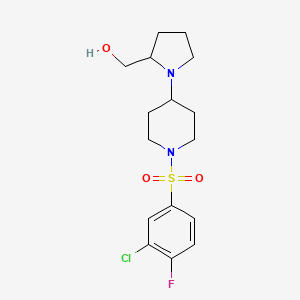
![[2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine](/img/structure/B2395488.png)
![N-[4-[Methyl-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2395490.png)
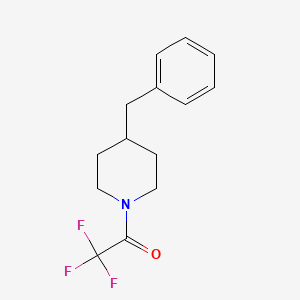
![1-[(5-Chloropyrazin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B2395493.png)
![8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B2395494.png)
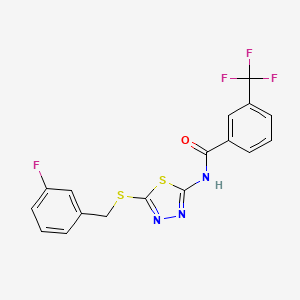
![N-(3-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2395497.png)
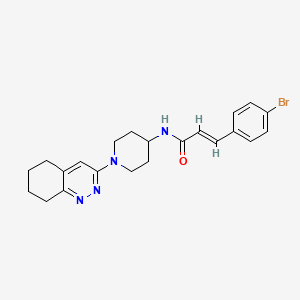
![N-(2-chlorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2395499.png)